N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (molecular formula: C₁₈H₁₈N₂O₄S₂, molecular weight: 390.48 g/mol) features a benzamide core linked to a 2,3-dihydro-1,3-benzothiazole ring system. Key substituents include a 4-methoxy group, 3,7-dimethyl groups, and a methanesulfonyl moiety on the benzamide aromatic ring (SMILES: COc1ccc(c2c1n(C)/c(=N/C(=O)c1ccc(cc1)S(=O)(=O)C)/s2)C) . This compound is primarily used in research contexts, particularly in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-9-10-13(21-3)14-15(11)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFLCTRQSIZHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times. The reaction conditions usually involve mild temperatures and the use of ultrasonic irradiation to enhance the reaction rate.
Chemical Reactions Analysis
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant activity against various bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) Studies : A study demonstrated that various synthesized benzamide derivatives showed promising antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungal strains. Compounds with structural similarities to N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibited MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 1.30 | Klebsiella pneumoniae |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that benzothiazole derivatives can inhibit the growth of cancer cell lines effectively:
- Cell Line Studies : In vitro assays indicated that certain analogs demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM). For example, compounds showing IC50 values of 4.53 µM and 5.85 µM were identified as potent anticancer agents against the HCT116 colorectal carcinoma cell line .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Mechanistic Insights
The mechanism of action for the antimicrobial and anticancer activities of benzothiazole derivatives often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation:
- Target Enzymes : Benzothiazoles may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is a common target for antimicrobial agents .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Benzothiazole Ring : The initial step involves constructing the benzothiazole core through cyclization reactions.
- Substitution Reactions : Subsequent steps include introducing methoxy and dimethyl groups via electrophilic substitution reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analog 1: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Molecular Formula : C₂₄H₂₀N₂O₂S
- Molecular Weight : 400.48 g/mol
- Key Features :
- Comparison: The absence of a methanesulfonyl group reduces electron-withdrawing effects compared to the target compound.
Structural Analog 2: 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Molecular Formula : C₁₉H₁₉N₂O₄S
- Molecular Weight : 387.43 g/mol
- Key Features: Contains 3,4-dimethoxy substituents on the benzamide and a 4-methoxy group on the benzothiazole. Non-dihydro benzothiazole system, leading to reduced conformational flexibility compared to the target compound .
- The lack of a dihydrothiazole moiety reduces steric hindrance, possibly affecting binding interactions in biological systems .
Structural Analog 3: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Molecular Formula : C₁₈H₁₃N₂O₃S
- Molecular Weight : 337.37 g/mol
- Key Features: Features a dioxothiazolidinone ring instead of a benzothiazole. Synthesized via carbodiimide-mediated coupling, a method applicable to the target compound’s synthesis .
- Comparison: The dioxothiazolidinone group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Reduced aromaticity in the heterocycle may decrease stability under acidic conditions .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Crystallographic Insights : The dihydrothiazole ring in Analog 1 exhibits bond angles (e.g., C2–C3–S1: 121.19°) that favor conjugation, similar to the target compound’s geometry. This planarity may enhance intermolecular interactions in solid-state applications .
- Substituent Effects : The methanesulfonyl group in the target compound increases solubility in polar solvents compared to the lipophilic 4-methyl group in Analog 1 .
- Biological Relevance : While explicit bioactivity data for the target compound are unavailable, analogs like those in and suggest benzamide derivatives often target enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Biological Activity
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzothiazole ring: Contains both sulfur and nitrogen, enhancing its reactivity.
- Methoxy group at the 4-position and dimethyl substitutions at the 3 and 7 positions.
- Benzamide moiety , which contributes to its biological activity.
The molecular formula is C₁₈H₁₉N₂O₂S, with a molecular weight of approximately 327.42 g/mol .
Antiproliferative Effects
Numerous studies have evaluated the antiproliferative effects of benzothiazole derivatives on various cancer cell lines. The following table summarizes key findings:
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 30.2 ± 1.2 | Induction of apoptosis via caspase activation |
| Benzimidazole derivatives | Pancreatic cancer | 79.5 - 252 | Hypoxia-selective agents promoting DNA damage |
| Other benzothiazole compounds | Paraganglioma | Low micromolar concentrations | Disruption of cell cycle progression |
This compound has shown promising results in inhibiting cell viability in a dose-dependent manner. For instance, in A549 cells, an IC₅₀ value of approximately 30.2 µM was reported, indicating potent antiproliferative activity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- DNA/RNA Modulation: It can influence gene expression and protein synthesis by interacting with nucleic acids.
- Cell Membrane Disruption: The integrity and function of cell membranes can be affected, leading to apoptotic signaling .
Study on Anticancer Properties
A study focused on the anticancer properties of various benzothiazole derivatives found that those with methoxy and dimethyl substitutions exhibited enhanced activity against cancer cells compared to their unsubstituted counterparts. The presence of these functional groups was linked to increased lipophilicity and improved binding affinity to target sites within cancer cells .
Hypoxia-Induced Apoptosis
Research indicated that certain derivatives could selectively induce apoptosis in hypoxic tumor environments. This selectivity is crucial for targeting tumor cells while sparing normal tissues, thus reducing side effects associated with traditional chemotherapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable ADME characteristics; however, detailed toxicological evaluations are necessary to assess safety profiles for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
